2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a cyclohexylsulfanyl substituent at position 6 of the pyridazine ring and an N-(4-ethylphenyl)acetamide group at position 2 (Figure 1).
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-2-15-8-10-16(11-9-15)22-19(27)14-25-21(28)26-18(23-25)12-13-20(24-26)29-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAZVYKUFTJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions to form the triazolopyridazine core
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the triazolopyridazine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.
Biology: It can be used as a tool compound to study various biological pathways and mechanisms.
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential bioactivity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares the target compound with key analogs from the literature.
Key Observations :
- Solubility : The 4-methylphenyl analog (CAS 877634-23-6) exhibits moderate aqueous solubility (11.2 µg/mL), whereas the target compound’s solubility may be lower due to its bulkier cyclohexyl group .
- Electronic Effects : Substituents like ethoxy (CAS 891117-12-7) or methoxy (CAS 1204296-37-6) groups introduce electron-donating effects, which could enhance binding to aromatic receptors. The target compound’s ethylphenyl acetamide provides weaker electron donation but greater steric flexibility .
Biological Activity
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide is a novel triazolopyridazine derivative with potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O2S
- Molecular Weight : 411.52 g/mol
- IUPAC Name : this compound
- SMILES : CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C
Anticancer Activity
Recent studies have focused on the anticancer properties of triazolopyridazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
- Cytotoxicity Assays :
The mechanism through which this compound exerts its biological effects involves its interaction with specific kinases:
- c-Met Kinase Inhibition :
Structure-Activity Relationship (SAR)
The structure of the compound plays a vital role in its biological activity:
- Core Structure : The triazolo-pyridazine core is essential for binding to the ATP-binding site of kinases.
- Substituents : The presence of cyclohexylsulfanyl and ethylphenyl groups enhances the lipophilicity and overall potency against cancer cells.
Case Studies and Research Findings
Several studies have evaluated similar compounds within the triazolopyridazine class:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met Inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met Inhibition |
These findings suggest a strong correlation between structural modifications in triazolopyridazine derivatives and their biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
